molecular formula C19H23N3O4S B299797 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-tert-butylbenzamide

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-tert-butylbenzamide

Numéro de catalogue B299797
Poids moléculaire: 389.5 g/mol
Clé InChI: VLGIULJGFQCSOS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-tert-butylbenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that is used for the treatment of cancer. It was first developed by Bayer AG and is now marketed by several pharmaceutical companies. Sorafenib is a multi-targeted kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.

Mécanisme D'action

Sorafenib works by inhibiting the activity of several key kinases involved in tumor growth and angiogenesis. It inhibits the RAF/MEK/ERK pathway by binding to the ATP-binding site of the RAF kinase and preventing its activation. It also inhibits the VEGFR and PDGFR pathways by binding to the ATP-binding site of these receptors and preventing their activation. By inhibiting these pathways, Sorafenib can slow down or stop the growth of cancer cells and prevent the formation of new blood vessels that feed the tumor.
Biochemical and Physiological Effects:
Sorafenib has several biochemical and physiological effects on cancer cells. It can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. It can also inhibit cell proliferation by blocking the cell cycle at the G1 phase. Additionally, Sorafenib can inhibit the migration and invasion of cancer cells by blocking the activity of several key kinases involved in these processes.

Avantages Et Limitations Des Expériences En Laboratoire

Sorafenib has several advantages for lab experiments. It is a well-characterized small molecule drug that is readily available from several commercial sources. It has been extensively studied in preclinical and clinical settings, and its mechanism of action is well understood. However, Sorafenib also has several limitations for lab experiments. It can be expensive to purchase, and its use may be restricted by patents or licensing agreements. Additionally, Sorafenib may have off-target effects on other kinases, which could complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of Sorafenib. One area of research is the development of new Sorafenib analogs that have improved potency or selectivity for specific kinases. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Sorafenib treatment. Additionally, Sorafenib may be combined with other targeted therapies or immunotherapies to improve its efficacy in the treatment of cancer. Finally, Sorafenib may have potential applications in other diseases, such as cardiovascular disease or fibrosis, which could be explored in future studies.

Méthodes De Synthèse

The synthesis of Sorafenib involves several steps, starting from the reaction of 4-chloro-3-nitrobenzoic acid with 4-aminophenol to form 4-(4-amino-3-nitrophenoxy)phenol. This intermediate is then reacted with tert-butyl chloroformate to form the tert-butyl ester. The ester is then reacted with 4-(acetylamino)phenylsulfonyl chloride to form the final product, Sorafenib.

Applications De Recherche Scientifique

Sorafenib has been extensively studied in preclinical and clinical settings for its anticancer properties. It has been shown to inhibit several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway, the VEGFR pathway, and the PDGFR pathway. Sorafenib has been approved for the treatment of several types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and thyroid carcinoma.

Propriétés

Nom du produit

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-tert-butylbenzamide

Formule moléculaire

C19H23N3O4S

Poids moléculaire

389.5 g/mol

Nom IUPAC

2-[(4-acetamidophenyl)sulfonylamino]-N-tert-butylbenzamide

InChI

InChI=1S/C19H23N3O4S/c1-13(23)20-14-9-11-15(12-10-14)27(25,26)22-17-8-6-5-7-16(17)18(24)21-19(2,3)4/h5-12,22H,1-4H3,(H,20,23)(H,21,24)

Clé InChI

VLGIULJGFQCSOS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C

SMILES canonique

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.